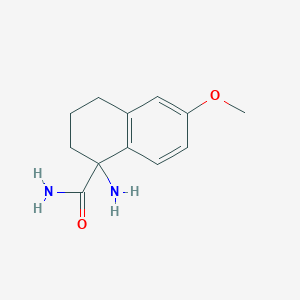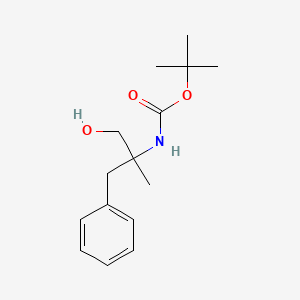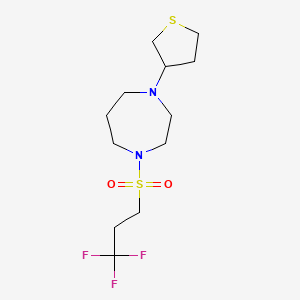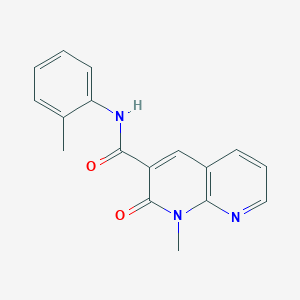
Tert-butyl 2-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-methylpyrrolidine-1-carboxylate is a research compound. Its molecular formula is C10H19NO2 . .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-8-6-5-7-11 (8)9 (12)13-10 (2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 185.27 g/mol .科学的研究の応用
Chemical Synthesis and Mechanisms
Tert-butyl 2-methylpyrrolidine-1-carboxylate has been used in various chemical synthesis processes. For instance, it has been involved in a tert-butyloxycarbonyl group migration process via a base-generated alkoxide, demonstrating an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, it has been used in the synthesis of specific ketoesters derived from hydroxyproline, highlighting its role in organic synthesis processes (King, Armstrong, & Keller, 2005).
Pharmaceutical Applications
In the pharmaceutical field, this compound has been utilized as a building block for various pharmaceutically active substances. Its synthesis from L-aspartic acid and subsequent optimization for industrial preparation demonstrate its importance in this sector (Han et al., 2018).
Medicinal Chemistry
The compound has been integral in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives, which are key in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antimicrobial Studies
This compound has also been explored for its potential antimicrobial properties. The synthesis of specific pyrrolidine derivatives and their subsequent testing for antimicrobial activity highlight its potential use in this area (Sreekanth & Jha, 2020).
Protein Research
In protein research, the tert-butyl group, like in this compound, has been used as an NMR tag for high-molecular-weight systems and for measuring ligand binding affinities, demonstrating its utility in biochemical studies (Chen et al., 2015).
Advanced Material Synthesis
The compound has applications in advanced material synthesis. For example, it has been used in the preparation of specific cyclic esters, which are key intermediates in the synthesis of natural products and vitamins (Qin et al., 2014).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of this compound have shown potential in protecting carbon steel in acidic environments, indicating its significance in material science and engineering (Praveen et al., 2021).
Synthesis of N-Boc Protected Oxazolidines
The synthesis and characterization of N-Boc protected oxazolidines from L-Serine, utilizing this compound, highlight its role in the production of medicinally significant candidates (Khadse & Chaudhari, 2015).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144688-82-4 |
Source


|
| Record name | tert-butyl 2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)
![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)




![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)


![6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2747478.png)